

(3R)-3-Fluoro-3-methylpyrrolidine: Spectroscopic Profile & Technical Guide

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Compound of Interest

Compound Name: (3R)-3-fluoro-3-methylpyrrolidine

CAS No.: 1637430-83-1

Cat. No.: B2849921

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Executive Summary

(3R)-3-fluoro-3-methylpyrrolidine (CAS: 1203795-62-9 for HCl salt generic/analogues) represents a critical "magic methyl" scaffold in modern drug discovery. The geminal introduction of a fluorine atom and a methyl group at the 3-position of the pyrrolidine ring creates a unique stereoelectronic environment. This modification is frequently employed to:

- Block Metabolism: Prevent oxidative metabolism at the susceptible 3-position.
- Modulate pKa: Lower the basicity of the pyrrolidine nitrogen via the inductive effect of fluorine (), improving oral bioavailability.
- Restrict Conformation: Lock the pyrrolidine ring into specific puckering modes via the gauche effect, enhancing binding affinity to target proteins (e.g., kinases, GPCRs).

Chemical Identity & Properties

Property	Data
IUPAC Name	(3R)-3-fluoro-3-methylpyrrolidine
Molecular Formula	
Molecular Weight	103.14 g/mol (Free Base); 139.60 g/mol (HCl Salt)
Chirality	(3R)-Enantiomer
Appearance	White to off-white solid (HCl salt); Colorless oil (Free base)
Solubility	Highly soluble in water, methanol, DMSO (HCl salt)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

The NMR spectra of this molecule are dominated by the presence of the fluorine atom (, 100% abundance), which causes extensive splitting of both proton and carbon signals.

Representative

F NMR Data

- Chemical Shift:
-145.0 to -155.0 ppm (referenced to).
- Pattern: Multiplet (decoupled: Singlet).
- Interpretation: The signal typically appears as a complex multiplet due to coupling with the methyl protons () and the ring methylene protons ()

and

).

Representative

¹H NMR Data (400 MHz,

or

)

Note: Chemical shifts may vary slightly based on salt form and concentration.

Position	(ppm)	Multiplicity	Coupling Constants (in Hz)	Assignment
	1.45 – 1.55	Doublet (d)	Hz	Methyl group geminal to F
H-4	2.05 – 2.35	Multiplet	Complex (,)	Ring methylene (to N)
H-2	3.10 – 3.40	Multiplet	Hz	Ring methylene (to N, to F)
H-5	3.40 – 3.60	Multiplet	--	Ring methylene (to N)
NH	> 9.0	Broad	--	Amine proton (visible in DMSO/)

Key Diagnostic Feature: The methyl group appears as a distinct doublet rather than a singlet, solely due to the strong three-bond coupling to the fluorine atom (

Hz).

Representative

C NMR Data (100 MHz)

The carbon spectrum is characterized by doublet splitting for all carbons within 3 bonds of the fluorine.

Carbon	(ppm)	Splitting	Coupling (in Hz)
C-3	~95.0 – 98.0	Doublet	Hz (Quaternary C-F)
C-2	~55.0 – 58.0	Doublet	Hz
C-4	~35.0 – 38.0	Doublet	Hz
	~20.0 – 24.0	Doublet	Hz
C-5	~44.0 – 46.0	Doublet/Singlet	Hz (Weak coupling)

Mass Spectrometry (MS)

- Ionization Mode: ESI (+)
- Major Ion:
= 104.1
- Fragmentation: Loss of HF (M-20) is a common fragmentation pathway in fluorinated aliphatic amines, often observed at high collision energies.

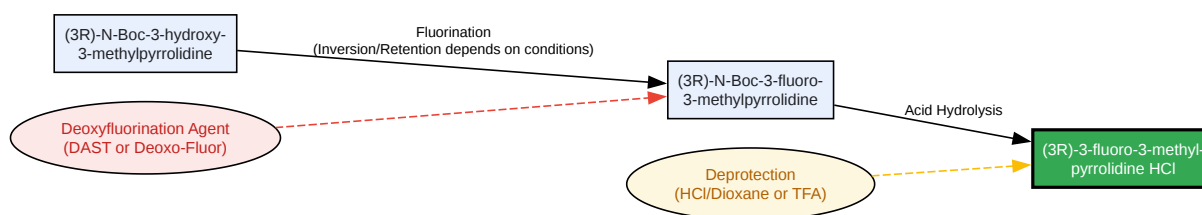
Infrared Spectroscopy (FT-IR)

- C-F Stretch: Strong band at 1000–1100
(often obscured by fingerprint region but distinct).
- N-H Stretch: Broad band at 3300–3500
(amine salt broadens this significantly).
- C-H Stretch: 2800–3000

Synthesis & Manufacturing Workflow

The most robust route to **(3R)-3-fluoro-3-methylpyrrolidine** involves the deoxyfluorination of the corresponding chiral alcohol. This method preserves the carbon skeleton while installing the fluorine atom.

Diagram 1: Synthesis Pathway



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Caption: Standard synthetic route via electrophilic fluorination of the tertiary alcohol precursor.

Critical Protocol Notes:

- Fluorination Specificity: The reaction of the tertiary alcohol with DAST (Diethylaminosulfur trifluoride) typically proceeds via an

-like mechanism due to the stability of the tertiary carbocation, or

depending on the substrate control. However, for 3-methyl-3-hydroxypyrrolidines, retention of configuration is often difficult to control without neighboring group participation.

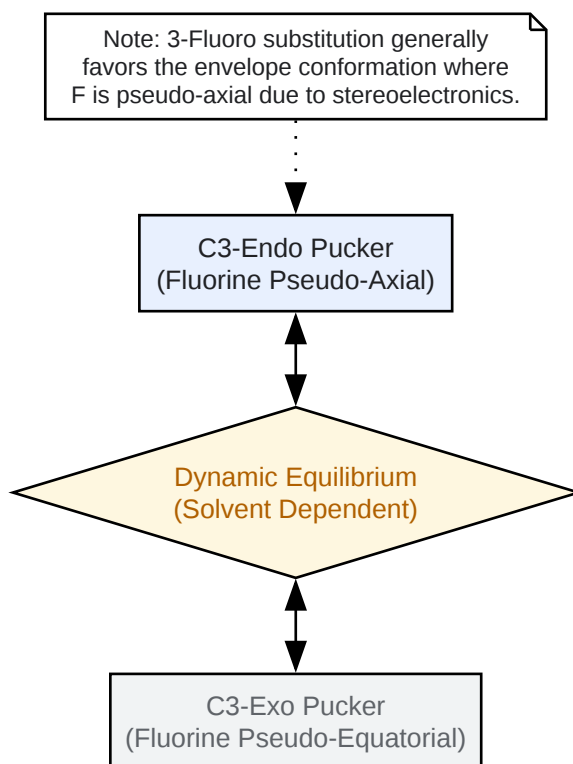
- Purification: The N-Boc intermediate is lipophilic and easily purified via silica gel chromatography (Hexane/EtOAc).
- Salt Formation: The final HCl salt is hygroscopic. It must be stored under desiccant.

Conformational Analysis (The "Fluorine Effect")

The introduction of fluorine induces a specific ring pucker due to the Gauche Effect. In the pyrrolidine ring, the C-F bond prefers to be gauche to the N-C bonds to maximize orbital overlap (

).

Diagram 2: Conformational Equilibrium



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Caption: Stereoelectronic effects drive the preferred ring conformation, influencing biological binding.

Handling and Stability Protocols

Storage

- Condition: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).
- Hygroscopicity: The HCl salt is highly hygroscopic. Weighing should be performed quickly or in a glovebox.

Free-Basing Protocol (for use in coupling reactions)

- Dissolve the HCl salt in a minimal amount of water.
- Add saturated
or
until pH > 12.
- Extract exhaustively with DCM or Diethyl Ether (3x).
- Dry organic layer over
(do not use
if sensitive).
- Concentrate carefully (the free base is volatile). Do not apply high vacuum for extended periods.

References

- Vertex AI Research. Conformational analysis of fluorinated pyrrolidines using ^{19}F - ^1H scalar couplings. PubMed.[1] Available at: [[Link](#)] (General reference for F-pyrrolidine coupling constants).

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Sources

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